B1578102 Beta defensin-2

Beta defensin-2

Cat. No.: B1578102
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Acid Composition and Sequence Organization

Human Beta-defensin 2 consists of a precisely ordered 64-amino acid sequence that demonstrates remarkable conservation across mammalian species. The primary structure exhibits a characteristic cysteine-rich composition, with six strategically positioned cysteine residues that are fundamental to the peptide's structural integrity and biological activity. The complete amino acid sequence follows the pattern: Glycine-Isoleucine-Glycine-Aspartic acid-Proline-Valine-Threonine-Cysteine-Leucine-Lysine-Serine-Glycine-Alanine-Isoleucine-Cysteine-Histidine-Proline-Valine-Phenylalanine-Cysteine-Proline-Arginine-Arginine-Tyrosine-Lysine-Glutamine-Isoleucine-Glycine-Threonine-Cysteine-Glycine-Leucine-Proline-Glycine-Threonine-Lysine-Cysteine-Cysteine-Lysine-Lysine-Proline.

The molecular formula of Beta-defensin 2 is Carbon-188 Hydrogen-305 Nitrogen-55 Oxygen-50 Sulfur-6, resulting in a molecular weight of 4328.23 daltons. This relatively low molecular weight contributes to the peptide's ability to penetrate cellular membranes and interact with various biological targets. The sequence demonstrates a high proportion of basic amino acids, particularly lysine and arginine residues, which contribute to the overall positive charge that characterizes Beta-defensin 2 and enables its electrostatic interactions with negatively charged microbial surfaces.

Disulfide Bond Connectivity and Structural Constraints

The six cysteine residues in Beta-defensin 2 form three critical intramolecular disulfide bonds that define the peptide's structural architecture. These disulfide bonds occur between specific cysteine pairs: Cysteine-8 to Cysteine-37, Cysteine-15 to Cysteine-30, and Cysteine-20 to Cysteine-38. This particular disulfide bond pattern is conserved across the beta-defensin family and represents a key structural feature that distinguishes beta-defensins from alpha-defensins and other antimicrobial peptides.

The disulfide connectivity creates a rigid molecular framework that constrains the peptide's three-dimensional structure while maintaining flexibility in specific regions necessary for biological activity. These structural constraints are essential for maintaining the peptide's amphiphilic character, which enables its interaction with both hydrophobic and hydrophilic environments during membrane permeabilization processes.

Post-Translational Modification Patterns

Beta-defensin 2 undergoes several post-translational modifications that can significantly influence its biological activity and structural properties. Tyrosine phosphorylation has been identified as a key modification mechanism, particularly affecting Tyrosine-21 within the sequence. This phosphorylation event introduces an 80-dalton mass increase and can potentially alter the peptide's electrostatic properties and binding interactions.

Additionally, adenosine diphosphate ribosylation has been documented as another post-translational modification affecting defensin peptides, though the specific impact on Beta-defensin 2 requires further investigation. These modifications demonstrate the dynamic nature of Beta-defensin 2 regulation and suggest that post-translational processes may fine-tune the peptide's antimicrobial activity in response to specific physiological conditions.

Properties

bioactivity

Antimicrobial

sequence

NHRSCYRNKGVCAPARCPRNMRQIGTCHGPPVKCCRKK

Origin of Product

United States

Comparison with Similar Compounds

Key Features of hBD-2 :

  • Expression : Induced by pathogens, cytokines (e.g., IL-1β, TNF-α), and Toll-like receptor (TLR) signaling (e.g., TLR4 via NF-κB and AP-1 pathways) .
  • Clinical Relevance : Elevated in psoriasis lesions compared to healthy skin, serving as a biomarker for inflammation severity .
  • Diagnostic Utility: hBD-2 mRNA demonstrates high sensitivity (93%) and specificity (91%) in differentiating PV from AD when combined with proteasome subunit PSMB8 mRNA .

Comparison with Similar Beta Defensins

Beta Defensin-1 (hBD-1)

  • Expression : Constitutively expressed across epithelial tissues (e.g., skin, kidneys) with minimal regulation by pathogens .
  • Function: Primarily antibacterial; lacks strong induction by inflammation. In oral squamous cell carcinoma (OSCC), hBD-1 suppresses tumor migration and invasion, contrasting with hBD-2’s pro-tumorigenic role .
  • Clinical Role: Low hBD-1 expression correlates with poor prognosis in OSCC .

Beta Defensin-3 (hBD-3)

  • Expression: Induced in keratinocytes by microbial pathogens (e.g., Candida albicans) and cytokines (e.g., IFN-γ) .
  • Function: Antimicrobial: Broad activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Immunomodulatory: Exhibits immunosuppressive properties by reducing pro-inflammatory cytokines (e.g., IL-6, IL-8) and enhancing IL-10 production via TLR2/4 signaling . Structural Flexibility: Engineered disulfide bridges in hBD-3 dissociate chemotactic and antimicrobial functions, enabling therapeutic optimization .

Beta Defensin-4 (hBD-4)

  • Function : Primarily antifungal; elevated in lung cancer tissues, suggesting a role in tumor microenvironment modulation .

Functional and Structural Comparisons

Antimicrobial Activity

Defensin Key Targets Mechanism Reference
hBD-2 Pseudomonas aeruginosa, Candida albicans Disrupts microbial membranes via electrostatic interactions; synergizes with LL-37 in cutaneous infections
hBD-3 S. aureus, Streptococcus pneumoniae Bacterial membrane permeabilization; suppresses NF-κB signaling
Porcine BD-2 E. coli, Bacillus subtilis Engineered mutants (e.g., mpBD2-4/5/7) show enhanced activity (MIC: 20 μg/mL) and reduced hemolysis (≤10%)

Role in Cancer

  • hBD-2: Elevated in OSCC (3.85 μg/mg vs. 0.04 μg/mg in normal tissue) and lung cancer, promoting tumor survival .
  • hBD-1 : Tumor-suppressive; low expression in OSCC correlates with metastasis .
  • hBD-3 : Dual role—antimicrobial in infections but may promote cancer cell apoptosis in specific contexts .

Immunomodulation

  • hBD-2 : Drives Th1/Th17 responses in chronic psoriasis; inversely correlates with SCORAD scores in AD .
  • hBD-3 : Attenuates inflammation via IL-10 induction, contrasting with hBD-2’s pro-inflammatory role .

Diagnostic Markers

  • hBD-2 mRNA : Differentiates PV (high expression) from AD (low expression) with 93% sensitivity .
  • hBD-3: Potential biomarker for bacterial/fungal infections due to rapid induction (within 6 hours post-stimulation) .

Therapeutic Potential

  • hBD-2 Agonists : TLR4 activators (e.g., LPS analogs) could enhance mucosal immunity in infections .
  • hBD-3 Derivatives: Engineered peptides with selective immunosuppression for autoimmune diseases .
  • Porcine BD-2 Mutants : Improved antimicrobial efficacy (e.g., mpBD2-4) for antibiotic-resistant infections .

Preparation Methods

Recombinant Expression in Escherichia coli

One of the most established methods for preparing this compound is recombinant expression in Escherichia coli. This approach allows for production of large quantities of the peptide for structural and functional studies.

Key Steps:

  • Gene Design and Synthesis: A codon-optimized gene encoding mature this compound is synthesized by recursive PCR using six overlapping primers. The gene includes an ATG start codon for cleavage purposes and restriction sites for cloning into expression vectors (e.g., pET-31b, pET-28a).

  • Fusion Protein Strategy: To overcome the toxicity of defensins to E. coli and improve yield, this compound is expressed as a fusion protein with insoluble ketosteroid isomerase (KSI). This fusion accumulates in inclusion bodies, protecting host cells from toxicity.

  • Expression Conditions: Transformed E. coli cells are grown in 2YT medium with kanamycin, induced with 1 mM IPTG at OD600 ~0.5, and incubated for 6 hours at 37°C.

  • Purification: Inclusion bodies are solubilized in 6 M guanidine hydrochloride buffer and purified by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography exploiting a His-tag on the fusion protein.

  • Cleavage of Fusion Tag: Cyanogen bromide (CNBr) cleavage is performed at pH ~1.0 under nitrogen and darkness for 24 hours to release mature this compound from the KSI tag. Post-cleavage, the sample is dialyzed to precipitate KSI, which is removed by centrifugation.

  • Final Purification: The mature peptide is further purified by reverse phase high-performance liquid chromatography (RP-HPLC) to obtain biologically active this compound.

Advantages:

  • High yield of active peptide.
  • Cost-effective compared to chemical synthesis.
  • Suitable for structural and functional assays.

Limitations:

  • Requires additional cleavage step.
  • Use of toxic CNBr reagent.
  • Fusion protein expression may require optimization.

Chemical Synthesis Using Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis of this compound is performed using optimized 9-fluorenylmethoxy carbonyl (Fmoc) chemistry protocols on automated peptide synthesizers.

Key Features:

  • Coupling Chemistry: Double coupling steps using HATU or PyBOP reagents are employed at difficult sequences to improve yield and purity.

  • Cleavage and Deprotection: Peptides are cleaved from resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, thioanisole, phenol, ethanedithiol, and triisopropylsilane for 2-4 hours at room temperature.

  • Reduction and Purification: The crude peptide is treated with tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) to reduce disulfide bonds, followed by purification using preparative chromatography.

Advantages:

  • Precise control over peptide sequence and modifications.
  • Avoids biological expression systems and related toxicity issues.
  • Suitable for producing peptides with non-natural amino acids or labels.

Limitations:

  • Higher cost and complexity for longer peptides.
  • Requires extensive purification steps.
  • Potentially lower overall yield compared to recombinant methods.

Cell-Free Expression Systems and Yeast Expression

Emerging methods include expression in yeast (Saccharomyces cerevisiae) and cell-free systems, which can overcome some limitations of bacterial expression.

  • Yeast expression allows for proper folding and post-translational modifications.

  • Cell-free systems provide rapid synthesis without cellular toxicity issues but are currently limited by cost and scale.

These methods are under active research and development for this compound production.

Comparative Summary of Preparation Methods

Preparation Method Host/System Key Features Advantages Limitations
Recombinant Expression in E. coli E. coli Fusion with KSI tag, CNBr cleavage, Ni-NTA purification High yield, cost-effective, active peptide Toxicity to host, requires cleavage step
Chemical Synthesis (SPPS) Synthetic resin Fmoc chemistry, double coupling, TFA cleavage Sequence control, modification flexibility Expensive, complex purification
Yeast Expression Saccharomyces cerevisiae Proper folding, post-translational modification Better folding, less toxicity Less developed, scale-up challenges
Cell-Free Systems Cell-free extracts Rapid synthesis, no host toxicity Fast, no toxicity High cost, limited scale

Detailed Research Findings

Codon Optimization and Gene Synthesis

  • Codon optimization tailored for E. coli expression significantly improves yield and expression efficiency of this compound.

  • Recursive PCR with six overlapping primers enables efficient gene synthesis of the 144 bp mature peptide coding sequence.

Fusion Protein Expression and Purification

  • Fusion to KSI promotes inclusion body formation, protecting E. coli from peptide toxicity and facilitating purification by Ni-NTA affinity chromatography.

  • Dialysis-induced precipitation steps effectively separate fusion protein and mature peptide during purification.

Chemical Cleavage with Cyanogen Bromide

  • CNBr cleavage at methionine residues releases mature this compound from the fusion partner.

  • Site-directed mutagenesis to replace internal methionines in KSI ensures a single cleavage site, improving cleavage specificity.

Chemical Synthesis Quality Control

  • Electrospray ionization mass spectrometry (ESI-MS) is used routinely during synthesis to monitor peptide quality.

  • Use of double coupling reagents (HATU, PyBOP) enhances yield especially in difficult peptide regions.

Data Table: Recombinant Expression Protocol Summary

Step Conditions/Details Purpose/Outcome
Gene synthesis Recursive PCR with codon-optimized primers Obtain optimized HBD2 gene
Cloning Into pET-31b and pET-28a vectors with His-KSI fusion Expression plasmid construction
Expression E. coli in 2YT + kanamycin, 37°C, IPTG induction Fusion protein production
Inclusion body isolation Cell lysis, centrifugation Concentrate fusion protein
Solubilization 6 M GuHCl buffer Denature and solubilize protein
Ni-NTA affinity chromatography Binding and elution with imidazole Purify His-tagged fusion protein
Dialysis Against Tris buffer overnight Precipitate fusion protein
CNBr cleavage pH ~1.0, 24 h, dark, nitrogen atmosphere Release mature this compound
Final purification RP-HPLC Obtain pure active peptide

Q & A

Q. Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., caries patients vs. healthy controls) using PRISMA guidelines. Stratify by variables like sample type (saliva vs. serum), disease stage, or demographic factors .
  • Methodological Harmonization : Discrepancies often arise from inconsistent protocols (e.g., RNA extraction methods for qPCR). Standardize protocols via inter-laboratory validation .
  • Statistical Reanalysis : Apply multivariate regression to identify confounding factors (e.g., inflammation markers like IL-6) that may mask true HBD-2 expression trends .

What are advanced strategies to study HBD-2’s role in mucosal immunity beyond basic expression profiling?

Q. Answer :

  • Mechanistic Studies : Use CRISPR/Cas9-edited epithelial cell lines to knock out HBD-2 and assess microbial invasion rates (e.g., Candida albicans colonization) .
  • Structural Analysis : Employ X-ray crystallography or NMR to map HBD-2’s antimicrobial peptide (AMP) domains. Compare with homologs (e.g., HBD-3) to identify functional motifs .
  • In Vivo Models : Utilize transgenic mice expressing human HBD-2 to evaluate tissue-specific immune responses in wound healing or infection models .

How should researchers design studies to investigate HBD-2’s dual role in pro-inflammatory and anti-microbial responses?

Q. Answer :

  • Dose-Response Experiments : Titrate HBD-2 concentrations in vitro to identify thresholds where anti-microbial activity (e.g., bacterial membrane disruption) shifts to pro-inflammatory cytokine induction (e.g., IL-8 release) .
  • Temporal Analysis : Use time-lapse microscopy to track HBD-2’s interaction with immune cells (e.g., neutrophils) over 24-hour periods .
  • Clinical Cohorts : Correlate HBD-2 levels with patient outcomes in chronic inflammatory diseases (e.g., psoriasis) while controlling for comorbidities .

What are the best practices for ensuring reproducibility in HBD-2 functional assays?

Q. Answer :

  • Antibody Validation : Confirm antibody specificity via siRNA knockdown or peptide blocking experiments. Commercial antibodies (e.g., Invitrogen’s polyclonal anti-HBD-2) should cite peer-reviewed validation .
  • Reagent Documentation : Report lot numbers for recombinant HBD-2 and storage conditions (e.g., −80°C aliquots to prevent degradation) .
  • Open Science Practices : Share raw data (e.g., flow cytometry files) and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

How can bioinformatics tools enhance HBD-2 research?

Q. Answer :

  • Network Analysis : Use STRING or Cytoscape to map HBD-2’s interactions with Toll-like receptors (TLRs) and autophagy-related proteins .
  • Epigenetic Profiling : Analyze public ChIP-seq datasets (e.g., ENCODE) to identify transcription factors (e.g., NF-κB) regulating HBD-2 expression in specific tissues .
  • Machine Learning : Train models on HBD-2 sequence variants to predict antimicrobial efficacy against emerging pathogens .

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